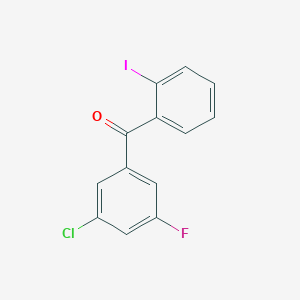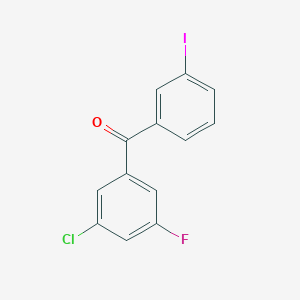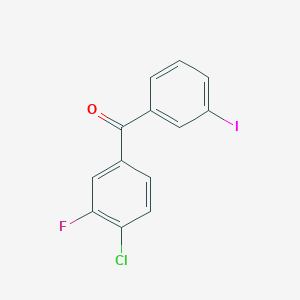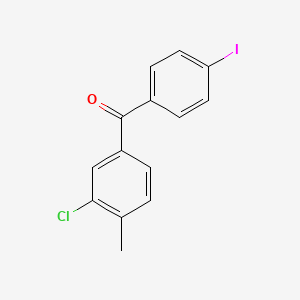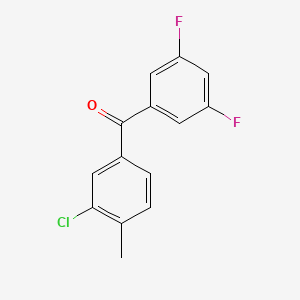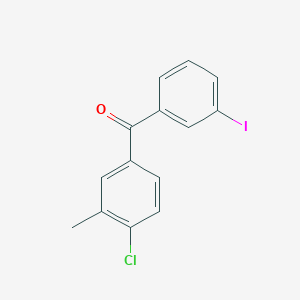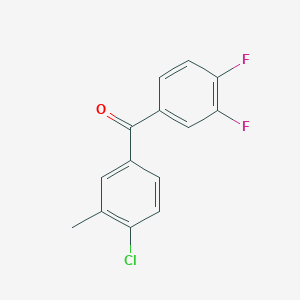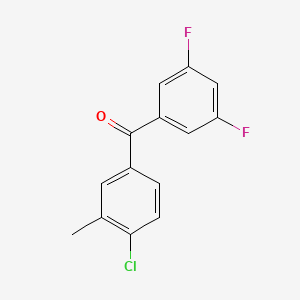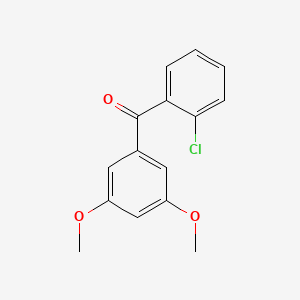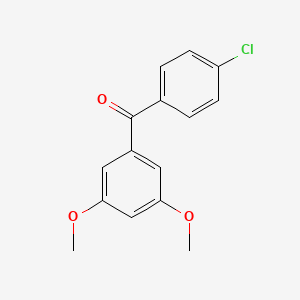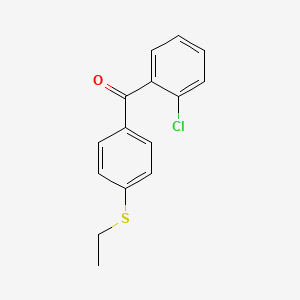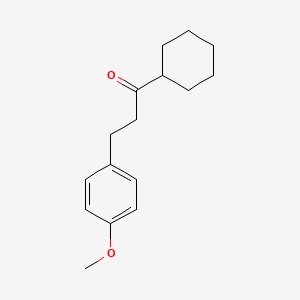
Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone
描述
Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone is an organic compound with the molecular formula C16H22O2 and a molecular weight of 246.34 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to a 2-(4-methoxyphenyl)ethyl ketone moiety. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
作用机制
Target of Action
Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone is a type of ketone, and its primary targets are typically nucleophilic entities within biological systems . These targets can include various enzymes, receptors, or other proteins that have nucleophilic sites capable of reacting with the carbonyl group of the ketone .
Mode of Action
The interaction of this compound with its targets primarily involves the formation of oximes and hydrazones . This occurs when the carbonyl group of the ketone reacts with hydroxylamine or hydrazine, respectively . The oxygen in these compounds acts as a nucleophile in competition with nitrogen, but it’s a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from the reaction of this ketone with hydroxylamine or hydrazine can affect various biochemical pathways . These pathways can include those involved in signal transduction, metabolism, and other cellular processes . The exact pathways affected would depend on the specific targets of the compound within the biological system.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. The formation of oximes and hydrazones could potentially alter the function of target proteins, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds that can react with the ketone. For example, the formation of oximes and hydrazones is acid-catalyzed, so the pH of the environment can significantly influence the reaction rate .
准备方法
The synthesis of Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cyclohexyl ketone is reacted with 4-methoxyphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These methods often employ advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction rates and selectivity .
化学反应分析
Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .
科学研究应用
Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone has a wide range of scientific research applications, including:
相似化合物的比较
Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone can be compared with other similar compounds such as:
Cyclohexyl 2-(4-hydroxyphenyl)ethyl ketone: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological properties.
Cyclohexyl 2-(4-chlorophenyl)ethyl ketone:
Cyclohexyl 2-(4-nitrophenyl)ethyl ketone: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and structural features, which contribute to its distinct chemical and biological properties .
属性
IUPAC Name |
1-cyclohexyl-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNALAOPYHNCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644303 | |
| Record name | 1-Cyclohexyl-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885122-89-4 | |
| Record name | 1-Cyclohexyl-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



